Cas no 1874-58-4 (9H-Purin-2-amine,6-[(phenylmethyl)thio]-)

9H-Purin-2-amine,6-[(phenylmethyl)thio]- structure
1874-58-4 structure
Product Name:9H-Purin-2-amine,6-[(phenylmethyl)thio]-
Numero CAS:1874-58-4
MF:C12H11N5S
MW:257.314239740372
CID:156500
PubChem ID:74644
Update Time:2025-04-19

9H-Purin-2-amine,6-[(phenylmethyl)thio]- Proprietà chimiche e fisiche

Nomi e identificatori

    • 9H-Purin-2-amine,6-[(phenylmethyl)thio]-
    • 6-[(phenylmethyl)thio]-1H-purin-2-amine
    • 2-AMINO-6-BENZYLTHIOPURINE
    • 6-benzylsulfanyl-7H-purin-2-amine
    • 6-(Benzylthio)-9H-purin-2-amine
    • [6-(benzylthio)-7H-purin-2-yl]amine
    • 6-(phenylmethylsulfanyl)-7H-purin-2-amine
    • Benzythioguanine
    • SCHEMBL2115655
    • 2-Amino-6-benzylmercaptopurine
    • 6-benzylsulfanyl-9H-purin-2-amine
    • 2-Amino-6-benzyl-MP
    • Purine, 2-amino-6-benzylthio-
    • Z89Y54IWIJ
    • 1874-58-4
    • 2-Amino-6-(benzylthio)purine
    • AI3-50232
    • Purine, 2-amino-6-benzylthio)-
    • NSC-15747
    • EINECS 217-502-2
    • JQMGATKUPCKDEG-UHFFFAOYSA-N
    • NSC 15747
    • MLS001214753
    • 6-Benzylthioguanine
    • NCGC00161967-01
    • 9H-PURIN-2-AMINE, 6-((PHENYLMETHYL)THIO)-
    • UNII-Z89Y54IWIJ
    • SMR000543454
    • HMS2877E04
    • SRI 702
    • CHEBI:79781
    • Benzylthioguanine
    • NSC15747
    • AKOS005708945
    • Purine, 2-amino-6-(benzylthio)-
    • DTXSID40172053
    • 1H-Purin-2-amine, 6-[(phenylmethyl)thio]-
    • NS00026131
    • Q27148915
    • 6-((Phenylmethyl)thio)-1H-purin-2-amine
    • 1H-Purin-2-amine, 6-((phenylmethyl)thio)-
    • CHEMBL138342
    • BTG
    • 2-Amino-6-benzylmercapto-9H-purine
    • Purine, 2-amino-6-benzylmercapto
    • Inchi: 1S/C12H11N5S/c13-12-16-10-9(14-7-15-10)11(17-12)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,13,14,15,16,17)
    • Chiave InChI: JQMGATKUPCKDEG-UHFFFAOYSA-N
    • Sorrisi: S(CC1C=CC=CC=1)C1=C2C(=NC(N)=N1)N=CN2

Proprietà calcolate

  • Massa esatta: 257.07373
  • Massa monoisotopica: 257.07351655g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 3
  • Complessità: 271
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.8
  • Superficie polare topologica: 106Ų

Proprietà sperimentali

  • Densità: 1.3081 (rough estimate)
  • Indice di rifrazione: 1.5700 (estimate)
  • PSA: 75.46
  • LogP: 2.80860
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti